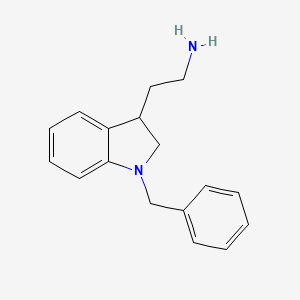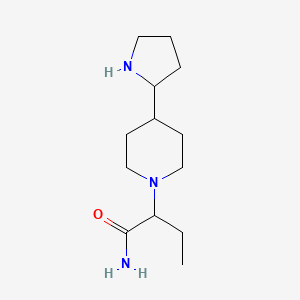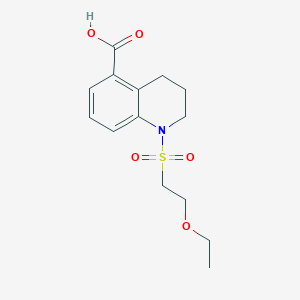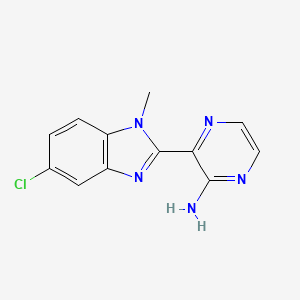
2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine, also known as 2C-B, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized by Alexander Shulgin in 1974 and is known for its hallucinogenic effects. In recent years, it has gained popularity as a recreational drug, but its potential for scientific research applications has also been explored.
Mécanisme D'action
The exact mechanism of action of 2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine is not fully understood, but it is believed to interact with serotonin receptors in the brain. Specifically, it has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood and perception. It also has affinity for other serotonin receptors, such as 5-HT2C and 5-HT1A. The activation of these receptors is thought to underlie the hallucinogenic effects of 2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine are not well studied, but it is known to cause changes in perception, mood, and thought. It can also cause physical effects such as dilated pupils, increased heart rate, and elevated blood pressure. The duration of its effects can vary from several hours to up to 12 hours.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine in lab experiments is its relatively simple synthesis method. It can also be used to investigate the effects of psychedelics on the brain and its potential for treating mental health disorders. However, its recreational use and legal status may limit its availability for scientific research.
Orientations Futures
There are several future directions for research on 2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine. One area of interest is its potential for treating mental health disorders, particularly depression and anxiety. Further studies are needed to investigate its therapeutic potential and safety. Another area of interest is its mechanism of action and how it interacts with serotonin receptors in the brain. Understanding these mechanisms could lead to the development of new treatments for mental health disorders. Finally, more research is needed to investigate the long-term effects of 2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine use and its potential for addiction.
Méthodes De Synthèse
The synthesis of 2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine involves several steps, starting with the reaction of 2,3-dihydroindole with benzyl chloride to form 1-benzyl-2,3-dihydroindol-3-yl chloride. This intermediate is then reacted with ethylamine to produce 2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine, which is the final product. The synthesis of 2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine has shown potential for scientific research applications, particularly in the field of neuroscience. It has been used in studies to investigate the effects of psychedelics on the brain and its potential for treating mental health disorders. One study found that 2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine increased activity in the default mode network, which is involved in self-referential processing and introspection. This suggests that 2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine may have therapeutic potential for conditions such as depression and anxiety.
Propriétés
IUPAC Name |
2-(1-benzyl-2,3-dihydroindol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c18-11-10-15-13-19(12-14-6-2-1-3-7-14)17-9-5-4-8-16(15)17/h1-9,15H,10-13,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYMAIZNPSWPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1CC3=CC=CC=C3)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Aminomethyl)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B7569681.png)
![3-(3H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7569682.png)
![N-[3-(aminomethyl)phenyl]-5-chlorothiophene-2-sulfonamide](/img/structure/B7569683.png)
![1-[1-(3,5-Dimethylpiperidin-1-yl)sulfonylpiperidin-2-yl]ethanamine](/img/structure/B7569686.png)
![(E)-1-[2-(1-aminoethyl)piperidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B7569695.png)
![1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569702.png)
![1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569710.png)

![3-(1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7569725.png)


![2-Methyl-5-[(oxolan-2-ylmethylsulfonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7569773.png)

